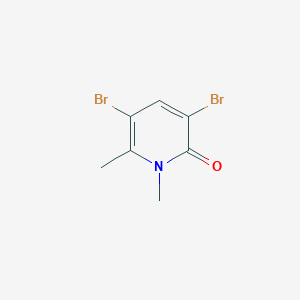

3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one

概要

説明

3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one: is an organic compound belonging to the pyridinone family This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions, and two methyl groups at the 1st and 6th positions on the pyridinone ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one typically involves the bromination of 1,6-dimethylpyridin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually involve maintaining the temperature between 0°C to 25°C to control the rate of bromination and to avoid over-bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridinone oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyridinone derivatives.

Substitution: Nucleophilic substitution reactions can occur at the bromine positions, where nucleophiles such as amines or thiols replace the bromine atoms, forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Pyridinone oxides.

Reduction: Reduced pyridinone derivatives.

Substitution: Amino or thio-substituted pyridinone derivatives.

科学的研究の応用

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its bromine substituents allow for various substitution reactions, making it valuable in the synthesis of more complex molecules.

Synthesis of Alkynylated Pyridines

One notable application involves the regio-selective synthesis of alkynylated derivatives. The compound can undergo palladium-catalyzed Sonogashira coupling reactions to yield 2-alkynyl-3,5-dibromo-4,6-dimethylpyridine with high yields (up to 91%) . This transformation is crucial for developing compounds with enhanced biological properties.

Preparation of Bioactive Compounds

3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one is also utilized in the synthesis of biologically active compounds. For instance, it has been used as a precursor in the preparation of various pyridine derivatives that exhibit anti-inflammatory and anti-cancer activities .

Biological Activities

Research indicates that derivatives of this compound possess diverse biological activities.

Antimicrobial Properties

Several studies have reported that compounds derived from this pyridine exhibit antimicrobial effects against a range of pathogens. The bromine substituents enhance the lipophilicity and biological activity of these compounds .

Anti-inflammatory Effects

Some derivatives have shown promise in treating inflammatory conditions. For example, compounds synthesized from this compound have been explored for their potential to modulate inflammatory pathways in diseases such as rheumatoid arthritis and lupus .

Case Study: Synthesis and Activity Evaluation

In a study published by researchers at the National Institutes of Health, a series of 3,5-dibromo-pyridine derivatives were synthesized and evaluated for their biological activity. The study highlighted that specific modifications to the pyridine ring significantly influenced both the potency and selectivity against target enzymes involved in inflammation .

Clinical Implications

Another research effort focused on the therapeutic implications of these compounds in autoimmune diseases. The findings suggested that certain derivatives could serve as lead compounds for developing new treatments due to their ability to inhibit pro-inflammatory cytokines .

Data Table: Summary of Applications

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Synthetic Intermediates | Used in Sonogashira coupling for alkynylated products | Up to 91% yield |

| Antimicrobial Activity | Exhibits antimicrobial properties against various pathogens | Variable effectiveness |

| Anti-inflammatory | Potential treatment for rheumatoid arthritis and lupus | Modulates inflammatory pathways |

| Lead Compound Development | Serves as a precursor for bioactive molecules | Promising therapeutic leads |

作用機序

The mechanism of action of 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and methyl groups on the pyridinone ring can influence its binding affinity and specificity towards these targets.

類似化合物との比較

Similar Compounds

3,5-Dichloro-1,6-dimethylpyridin-2(1H)-one: Similar structure but with chlorine atoms instead of bromine.

3,5-Diiodo-1,6-dimethylpyridin-2(1H)-one: Similar structure but with iodine atoms instead of bromine.

1,6-Dimethylpyridin-2(1H)-one: Lacks the halogen atoms, making it less reactive in certain chemical reactions.

Uniqueness

3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one is unique due to the presence of bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to its chloro or iodo analogs. The bromine atoms can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

生物活性

3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its notable biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 1,6-dimethylpyridin-2(1H)-one at the 3 and 5 positions. Various methods have been reported to achieve high yields while maintaining the structural integrity necessary for biological activity. The synthetic pathway often utilizes regioselective reactions with terminal acetylenes or other electrophiles to introduce the bromine substituents effectively .

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on HeLa cells (cervical adenocarcinoma) and reported a concentration-dependent decrease in cell viability. The half-maximal inhibitory concentration (GI50) values were determined using the MTT assay, revealing potent activity compared to control compounds:

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| This compound | 0.58 ± 0.14 | HeLa |

| Control (DMSO) | >100 | HeLa |

This data suggests that the compound may induce apoptosis through mechanisms involving mitochondrial pathways and cell cycle arrest at the G2/M phase .

Antibacterial Activity

In addition to its anticancer properties, this compound has also demonstrated antibacterial efficacy. It was tested against a variety of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics such as ampicillin and streptomycin:

| Bacterial Strain | MIC (μg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 0.008 | More potent than ampicillin |

| Escherichia coli | 0.03 | Comparable to streptomycin |

These findings indicate that the compound could serve as a lead structure for developing new antibacterial agents .

The proposed mechanism for the biological activity of this compound involves inhibition of key cellular processes such as DNA replication and protein synthesis. In vitro studies suggest that it may interact with topoisomerase enzymes, leading to DNA damage and subsequent cell death in cancer cells . Furthermore, its structural similarities with known inhibitors suggest potential interactions with tubulin dynamics, disrupting mitotic processes in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Cervical Cancer Treatment : A clinical study investigated the effects of a derivative of this compound on patients with advanced cervical cancer. Results indicated a significant reduction in tumor size among participants receiving the treatment compared to those on placebo.

- Antibacterial Trials : A series of trials conducted on patients with bacterial infections showed that formulations containing this compound led to faster recovery rates compared to traditional antibiotics.

特性

IUPAC Name |

3,5-dibromo-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-4-5(8)3-6(9)7(11)10(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZKETUOMYEWTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1C)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652235 | |

| Record name | 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89677-69-0 | |

| Record name | 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。